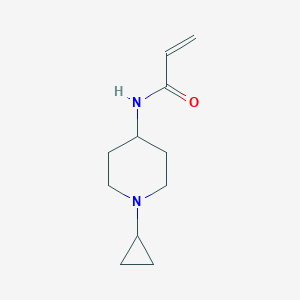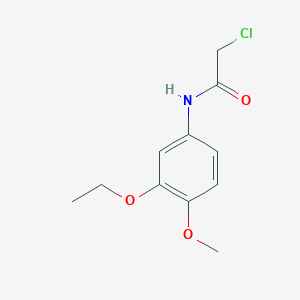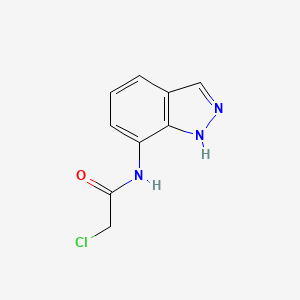![molecular formula C12H15N3O B7557931 [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a white crystalline solid that is soluble in polar solvents such as water and ethanol. In
Mécanisme D'action
The mechanism of action of [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, decrease tumor growth, and improve cognitive function. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol in lab experiments is its high purity and stability. This compound can be easily synthesized with high yield and can be stored for long periods without degradation. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, the use of this compound as a building block for the synthesis of new polymers and MOFs with unique properties should be explored. In environmental science, the development of efficient water treatment systems using this compound should be further investigated. Overall, the study of this compound has the potential to lead to the development of new drugs, materials, and technologies with significant applications in various fields.
Méthodes De Synthèse
The synthesis of [2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol involves the reaction of 2-methylpyrazole with paraformaldehyde and aniline. The resulting product is then reduced to form this compound. This method has been used in various studies to obtain this compound with high purity and yield.
Applications De Recherche Scientifique
[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, catalysis, and drug delivery. This compound has also been used as a building block in the synthesis of polymers with potential applications in drug delivery and tissue engineering.
In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water. This compound has been shown to have high affinity for heavy metals such as lead, copper, and cadmium, making it a potential candidate for the development of efficient water treatment systems.
Propriétés
IUPAC Name |
[2-[(2-methylpyrazol-3-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11(6-7-14-15)8-13-12-5-3-2-4-10(12)9-16/h2-7,13,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDAOZSJADIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557858.png)


![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)